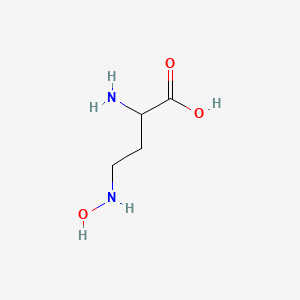

2-Amino-4-(hydroxyamino)butanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-4-(hydroxyamino)butanoic acid is an organic compound with the molecular formula C4H10N2O3 It is a non-proteinogenic alpha-amino acid, meaning it is not incorporated into proteins during translation

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(hydroxyamino)butanoic acid can be achieved through several methods. One common approach involves the reductive amination of 2-oxo-4-(hydroxy)butanoic acid using engineered glutamate dehydrogenase . This method is highly enantioselective and efficient, with a conversion rate reaching 99% under optimal conditions.

Industrial Production Methods

Industrial production of this compound typically involves biocatalytic processes due to their high specificity and efficiency. The use of genetically engineered microorganisms to produce the necessary enzymes for the synthesis is a common practice. This approach not only ensures high yield but also reduces the environmental impact compared to traditional chemical synthesis methods .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(hydroxyamino)butanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyamino group to a nitroso or nitro group.

Reduction: The compound can be reduced to form 2-amino-4-aminobutanoic acid.

Substitution: The hydroxyamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: 2-Amino-4-aminobutanoic acid.

Substitution: A variety of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis:

2-Amino-4-(hydroxyamino)butanoic acid serves as a building block in the synthesis of bioactive peptides. Its structural similarity to natural amino acids allows it to be incorporated into peptide sequences, potentially enhancing biological activity or modifying pharmacokinetic properties. Notably, derivatives of this compound have been explored for their potential to inhibit human plasma renin activity, making them candidates for hypertension treatment .

Case Study:

A study demonstrated that peptides synthesized from amino acid derivatives exhibited significant inhibition of renin activity, suggesting their utility in developing antihypertensive agents .

Agricultural Applications

Herbicide Development:

The compound has been investigated for its herbicidal properties. A method for producing derivatives of this compound has been patented, highlighting its effectiveness as a broad-spectrum herbicide . The compound's ability to inhibit specific biochemical pathways in plants makes it a valuable tool in agricultural chemistry.

Case Study:

Research indicated that certain derivatives showed high selectivity and efficacy against a range of weed species, providing an environmentally friendly alternative to traditional herbicides .

Biochemical Research

Enzyme Interaction Studies:

The compound has been utilized in enzymatic studies to understand the mechanisms of transamination reactions. Its hydroxylamine group allows it to participate in various biochemical transformations, providing insights into enzyme specificity and reaction pathways .

Data Table: Enzymatic Reactions Involving this compound

Mechanism of Action

The mechanism of action of 2-Amino-4-(hydroxyamino)butanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as an inhibitor or activator of certain metabolic pathways, depending on its concentration and the presence of other compounds. The hydroxyamino group plays a crucial role in its binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

2-Amino-4-(hydroxymethylphosphinyl)butanoic acid: This compound is similar in structure but contains a phosphinyl group instead of a hydroxyamino group.

2-Amino-4-(trifluoromethoxy)butanoic acid: This analogue contains a trifluoromethoxy group, which imparts different chemical properties.

Uniqueness

2-Amino-4-(hydroxyamino)butanoic acid is unique due to its hydroxyamino group, which provides distinct reactivity and binding properties compared to its analogues. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

2-Amino-4-(hydroxyamino)butanoic acid, also known as L-2-amino-4-hydroxybutanoic acid, is a non-proteinogenic amino acid that has garnered attention for its various biological activities. This compound is structurally related to other amino acids and has been studied for its potential therapeutic applications, particularly in the fields of neurobiology and cancer research.

- Molecular Formula : C4H10N2O3

- Molecular Weight : 134.14 g/mol

- IUPAC Name : this compound

Biological Activities

The biological activities of this compound can be summarized as follows:

1. Inhibition of Enzymatic Activity

Research indicates that this compound acts as an inhibitor of certain enzymes, notably kynureninase, which plays a crucial role in the metabolism of tryptophan. A study reported a significant inhibitory effect on kynureninase from both rat and human sources, with an inhibition constant (K_i) of 100 nM, suggesting its potential utility in modulating tryptophan metabolism .

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It is believed to influence neurotransmitter systems and may have implications in treating neurodegenerative diseases. For instance, it has been shown to enhance the levels of neuroprotective factors in neuronal cell cultures .

3. Antioxidant Activity

This compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The mechanism by which this compound exerts its biological effects primarily involves its interaction with specific enzymes and receptors. For instance, its inhibition of kynureninase suggests a competitive binding mechanism that alters the normal metabolic pathways involving tryptophan . Additionally, its antioxidant activity may involve scavenging free radicals or chelating metal ions that catalyze oxidative reactions.

Case Studies

Several studies have explored the effects of this compound in different biological contexts:

- Neuroprotection in Animal Models : In a study involving rat models of neurodegeneration, treatment with this compound resulted in reduced neuronal loss and improved behavioral outcomes compared to control groups .

- Cancer Cell Lines : Research on various cancer cell lines demonstrated that this compound could inhibit cell proliferation and induce apoptosis, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | K_i (nM) |

|---|---|---|---|

| This compound | Structure | Kynureninase inhibitor | 100 |

| Kynurenine | Structure | Neurotransmitter precursor | N/A |

| L-Tryptophan | Structure | Precursor for serotonin | N/A |

Properties

Molecular Formula |

C4H10N2O3 |

|---|---|

Molecular Weight |

134.13 g/mol |

IUPAC Name |

2-amino-4-(hydroxyamino)butanoic acid |

InChI |

InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-6-9/h3,6,9H,1-2,5H2,(H,7,8) |

InChI Key |

VIWSVOOCJXAYRE-UHFFFAOYSA-N |

Canonical SMILES |

C(CNO)C(C(=O)O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.